molecular formula C7H9N5S2 B15053317 2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine

2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine

Cat. No.: B15053317
M. Wt: 227.3 g/mol
InChI Key: JPEHMZYVJRJJFV-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine typically involves the reaction of 4-methyl-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out in the presence of ethylene glycol as a solvent. The mixture is heated to around 116°C, and nitrogen is introduced to maintain an inert atmosphere. The reaction is then refluxed at 122-124°C for about 5 hours .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction kettles and precise control of temperature and pressure to ensure high yield and purity. The final product is typically isolated by filtration and washing with water to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-hydrazinobenzothiazole
  • 2-Benzylidene hydrazinyl-4-methylthiazole

Uniqueness

2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine is unique due to its bithiazole structure, which imparts distinct electronic properties and enhances its binding affinity to various biological targets. This makes it more effective in its applications compared to similar compounds .

Properties

Molecular Formula

C7H9N5S2

Molecular Weight

227.3 g/mol

IUPAC Name

5-(2-hydrazinyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H9N5S2/c1-3-5(14-6(8)10-3)4-2-13-7(11-4)12-9/h2H,9H2,1H3,(H2,8,10)(H,11,12)

InChI Key

JPEHMZYVJRJJFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NN

Origin of Product

United States

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